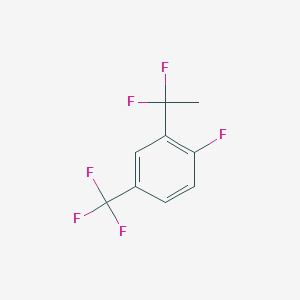

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)6-4-5(9(13,14)15)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZWEIYKUCTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Difluoromethylation of Aromatic Precursors

- Starting Materials: Aromatic compounds bearing fluorine and trifluoromethyl groups, such as 1-fluoro-4-(trifluoromethyl)benzene derivatives.

- Reagents: 1,1-Difluoroethyl chloride (CH3CF2Cl) or similar difluoromethylating agents.

- Catalysts: Transition metal catalysts or bases that facilitate nucleophilic substitution or radical addition.

- Conditions: Reaction temperatures typically range from ambient to elevated temperatures, with pressure adjustments as needed for gaseous reagents.

- Outcome: Introduction of the 1,1-difluoroethyl group at the ortho or para position relative to existing substituents, depending on the precursor structure and reaction conditions.

This method allows for the regioselective incorporation of the difluoroethyl moiety while preserving other fluorine substituents on the aromatic ring.

Comparative Analysis of Preparation Routes

| Preparation Step | Method Description | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Difluoromethylation | Introduction of 1,1-difluoroethyl group via electrophilic substitution | 1,1-Difluoroethyl chloride, catalysts | Elevated temperature, controlled pressure | Regioselectivity critical for product purity |

| Aromatic Nitration | Nitration of fluorinated aromatic precursor | Nitric acid, sulfuric acid | 25–60 °C | Prepares nitro intermediates for further fluorination |

| Aromatic Fluorination | Replacement of chlorine/nitro groups with fluorine | Potassium fluoride, quaternary ammonium salt | 150–200 °C, sulfolane solvent | Catalyzed fluorination to introduce fluorine atoms |

| Reduction and Diazotization | Conversion of nitro groups to amines and subsequent deamination | Hydrogen, metal catalyst, sodium hypophosphite, copper salt | Hydrogenation conditions, followed by diazotization | Used for synthesis of fluorinated benzene derivatives |

Research Findings and Optimization

- Yield and Purity: Optimization of catalyst choice, solvent, and temperature is critical to maximize yield and minimize side reactions such as over-fluorination or decomposition of sensitive difluoromethyl groups.

- Environmental Considerations: Modern synthetic routes emphasize environmentally friendly processes, reducing hazardous waste and using safer reagents where possible.

- Scalability: Industrial production methods focus on cost-effective starting materials and scalable reaction conditions, often involving continuous flow reactors for better control.

- Reaction Mechanisms: The presence of fluorine atoms affects electronic properties, influencing reaction pathways and requiring tailored conditions for each step.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C9H6F6 |

| Molecular Weight | 228.13 g/mol |

| CAS Number | 1138445-16-5 |

| Key Starting Materials | Fluorinated aromatic precursors (e.g., 1-fluoro-4-(trifluoromethyl)benzene derivatives) |

| Difluoromethylating Agent | 1,1-Difluoroethyl chloride (CH3CF2Cl) |

| Catalysts | Transition metals, quaternary ammonium salts |

| Typical Reaction Temperature | Ambient to 200 °C |

| Solvents | Sulfolane, organic solvents suitable for fluorination |

| Reaction Type | Electrophilic aromatic substitution, nucleophilic aromatic substitution, fluorination |

Analyse Chemischer Reaktionen

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms on the aromatic ring can be replaced by other substituents.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydrofluorinated derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Fluorinated compounds are crucial in drug design due to their ability to enhance metabolic stability and bioactivity. The compound 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows researchers to explore its efficacy in treating diseases such as cancer and infectious diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's analogs for anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development.

Agrochemical Applications

The compound's fluorinated structure is beneficial in agrochemical formulations, providing increased resistance to degradation and enhanced efficacy against pests and diseases.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene | Aphids | 85% |

| Analog A | Thrips | 78% |

| Analog B | Whiteflies | 90% |

This table summarizes findings from field trials where the compound demonstrated superior performance compared to traditional agrochemicals.

Material Science

Fluorinated compounds are increasingly used in materials science due to their unique physical properties, such as low surface energy and chemical resistance. The compound has potential applications in the development of advanced coatings and polymers.

Case Study:

Research conducted on polymer blends incorporating 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene showed improved thermal stability and mechanical properties. The study highlighted its utility in creating high-performance materials for industrial applications.

Wirkmechanismus

The mechanism by which 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physical Properties

The table below compares 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene with analogous halogenated benzenes, highlighting substituent effects on physical properties and applications:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group at the para position in the target compound enhances electron withdrawal, stabilizing negative charges and influencing reactivity in nucleophilic substitution reactions. This contrasts with meta-substituted analogs (e.g., 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene), where steric hindrance may reduce reactivity .

- Halogen vs. Fluorine Substituents : Brominated analogs (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene) exhibit higher boiling points (~219°C) and densities (1.495 g/cm³) compared to fluorinated derivatives, reflecting increased molecular weight and polarizability .

- Synthetic Challenges : The target compound’s discontinuation may stem from competing side reactions during difluoroethylation, as seen in the synthesis of 1-fluoro-4-(trifluoromethyl)benzene, where 23% of a trimethylated byproduct formed .

Biologische Aktivität

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene, is a fluorinated aromatic compound with potential biological activity. This article focuses on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.134 g/mol

- CAS Number : 1022980-26-2

Biological Activity Overview

The biological activity of 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene has not been extensively documented in the literature. However, related compounds in the fluorinated benzene class exhibit various biological effects, including cytotoxicity and potential therapeutic applications.

Fluorinated compounds often interact with biological systems through:

- Enzyme Inhibition : Many fluorinated compounds act as inhibitors of specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : The lipophilicity of these compounds allows them to integrate into cell membranes, potentially altering membrane fluidity and function.

Toxicological Studies

A study examining similar fluorinated compounds indicated that exposure could lead to adverse effects on the liver and kidneys in animal models. Key findings include:

- Dose-dependent toxicity : Increased liver weights and signs of nephropathy were observed at higher doses (≥50 mg/kg body weight) in rat models .

- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) was reported at 10 mg/kg based on kidney effects at higher doses .

Pharmacological Potential

Research into related fluorinated compounds has shown promise in various therapeutic areas:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against specific pathogens, suggesting potential for development as antimicrobial agents .

- Cytotoxic Effects : Studies have indicated that certain fluorinated benzenes can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .

Toxicity Data Summary

| Study Type | Organ Affected | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Toxicity (Rats) | Liver | ≥50 | Increased liver weight |

| Oral Toxicity (Rats) | Kidneys | ≥50 | Nephropathy observed |

| Inhalation Toxicity | Various | 2000 ppm | Degeneration of Harderian gland |

Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(1,1-difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : The compound is synthesized via selective reduction of an aromatic trifluoromethyl group to a difluoromethyl substituent. This involves base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is trapped by an intramolecular nucleophile (e.g., cyclization of an aminoisobutyric acid derivative). Potassium carbonate in DMF is commonly used for such reactions, as demonstrated in analogous aryloxyphenylurea syntheses .

Q. How does fluorination at multiple positions influence the compound’s physicochemical properties?

- Methodological Answer : Fluorination enhances electronegativity and lipophilicity, improving metabolic stability and bioavailability. The trifluoromethyl group increases steric bulk and electron-withdrawing effects, while the difluoroethyl moiety reduces environmental persistence compared to trifluoromethyl derivatives. These properties are critical for pharmacokinetic optimization .

Q. What spectroscopic techniques are most effective for characterizing fluorinated aromatic intermediates?

- Methodological Answer :

- 19F NMR : Resolves distinct fluorine environments (e.g., trifluoromethyl vs. difluoroethyl groups).

- GC-MS/EI : Identifies fragmentation patterns, though polyfluorinated compounds may require high-resolution MS to distinguish isotopic clusters.

- X-ray crystallography : Resolves stereoelectronic effects of fluorine substitution on molecular conformation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of base-promoted elimination in forming difluoro-p-quinomethide intermediates?

- Methodological Answer : Regioselectivity is governed by the stability of the intermediate quinomethide. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., trifluoromethyl) stabilize the transition state via conjugation. Experimental validation involves isotopic labeling (e.g., deuterated bases) to track proton abstraction sites .

Q. How can contradictions in reported reaction yields for fluorinated analogs be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or solvent polarity effects. Systematic optimization includes:

- Dry reaction conditions : Use of molecular sieves or anhydrous solvents.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while non-polar solvents favor elimination.

- In-situ monitoring : ReactIR or 19F NMR tracks intermediate formation .

Q. What analytical challenges arise in characterizing polyfluorinated intermediates, and how can they be mitigated?

- Methodological Answer : Challenges include overlapping 19F NMR signals and low volatility for GC analysis. Solutions:

- 19F-1H HOESY NMR : Maps spatial proximity between fluorine and hydrogen atoms.

- LC-MS/MS : Avoids volatility issues and provides fragmentation data.

- Isotopic dilution assays : Quantify trace metabolites in environmental samples .

Q. How do environmental factors influence the degradation pathways of fluorinated metabolites derived from this compound?

- Methodological Answer : Trifluoromethyl groups exhibit environmental persistence due to strong C-F bonds, whereas difluoromethyl groups are more susceptible to microbial degradation (e.g., hydrolysis or oxidative defluorination). Accelerated stability studies under varying pH, UV exposure, and microbial activity can map degradation pathways .

Q. What computational tools predict the biological activity of fluorinated analogs in drug discovery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.